Methyleugenolglycol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

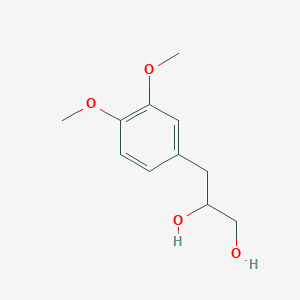

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYZDCTLPYISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949371 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26509-45-5 | |

| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyleugenol in Essential Oils: A Technical Guide for Researchers

An in-depth exploration of the primary essential oil sources of methyleugenol, detailed analytical methodologies for its quantification, and an overview of its engagement with key biological signaling pathways.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural occurrence, analysis, and biological activities of methyleugenol. This document provides a comprehensive summary of essential oils containing significant amounts of methyleugenol, detailed protocols for its extraction and quantification, and a review of its interaction with cellular signaling pathways.

Principal Essential Oil Sources of Methyleugenol

Methyleugenol is a naturally occurring phenylpropanoid found in a wide variety of aromatic plants. The concentration of methyleugenol in essential oils can vary significantly depending on the plant species, chemotype, geographical origin, and the part of the plant used for extraction. The following tables summarize the quantitative data on methyleugenol content in various essential oils, with a focus on high-concentration sources.

Table 1: Essential Oils with High Concentrations of Methyleugenol (>20%)

| Plant Species | Family | Plant Part | Methyleugenol Concentration (%) | Reference(s) |

| Melaleuca bracteata | Myrtaceae | Leaves | 90-95 | [1] |

| Cinnamomum oliveri | Lauraceae | Leaves | 90-95 | [1] |

| Melaleugenol ericifolia | Myrtaceae | Leaves | 96.84 | [2] |

| Ocimum campechianum | Lamiaceae | Leaves/Stems | 80.0-87.0 | [3] |

| Ocimum campechianum | Lamiaceae | Inflorescences | 75.3-83.5 | [3] |

| Ocimum basilicum (var. 'grand vert', var. 'minimum') | Lamiaceae | Aerial parts | 55-65 | |

| Pimenta racemosa (Bay leaf) | Myrtaceae | Leaves | up to 48.1 | |

| Agastache rugosa | Lamiaceae | Aerial parts | High concentration (major component) |

Table 2: Essential Oils with Moderate to Low Concentrations of Methyleugenol (<20%)

| Plant Species | Family | Plant Part | Methyleugenol Concentration (%) | Reference(s) |

| Ocimum gratissimum | Lamiaceae | Leaves | 12.0 | |

| Thymus algeriensis | Lamiaceae | Leaves | <0.01-6.9 | |

| Ocimum basilicum (Genovese Gigante) | Lamiaceae | Aerial parts | >40 (at 10-12 cm height) | |

| Ocimum spp. (various) | Lamiaceae | Aerial parts | 0.3-26 | |

| Melaleuca alternifolia (Tea Tree) | Myrtaceae | Leaves | 0.016-0.0552 (160-552 ppm) | |

| Artemisia dracunculus (Tarragon, French type) | Asteraceae | Aerial parts | <2 | |

| Syzygium aromaticum (Clove) | Myrtaceae | Buds, Stems, Leaves | <2 | |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed, Mace | <2 | |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Aerial parts | <2 | |

| Cymbopogon spp. (Citronella) | Poaceae | Leaves | Can contain high percentages | |

| Laurus nobilis (Bay) | Lauraceae | Leaves | Can contain high percentages |

Experimental Protocols

Extraction of Essential Oils: Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Methodology:

-

Preparation of Plant Material: Fresh or dried plant material is weighed. For efficient extraction, the material should be packed firmly into the column of the still to prevent the formation of channels that would allow steam to bypass the material.

-

Apparatus Setup:

-

Fill the boiling flask with distilled water to between half and two-thirds full and place it on a heating source.

-

Connect the biomass flask containing the plant material to the boiling flask.

-

Connect the condenser to the still head and ensure all glass connections are secure.

-

Attach a water source to the condenser inlet and a drain hose to the outlet.

-

Place a collection vessel (e.g., a separatory funnel) at the condenser outlet.

-

-

Distillation Process:

-

Heat the water in the boiling flask to 100°C to generate steam.

-

The steam will pass through the plant material, causing the essential oils to vaporize.

-

The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

-

The condensed liquid (a mixture of essential oil and hydrosol) is collected in the separatory funnel.

-

-

Separation and Collection:

-

Allow the mixture in the separatory funnel to separate into two layers. The essential oil will typically be the upper layer.

-

Carefully drain the lower aqueous layer (hydrosol) and collect the essential oil.

-

-

Yield Calculation: The yield of the essential oil can be calculated as a percentage of the initial weight of the plant material.

Quantification of Methyleugenol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the essential oil (e.g., 5 µL) into a 2 mL GC vial.

-

Add a known volume of a suitable solvent (e.g., 1 mL of n-hexane).

-

Add an internal standard (e.g., n-tetradecane at 50 mg/L) for accurate quantification.

-

Mix the solution thoroughly.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A suitable capillary column, such as a DB-1ms (e.g., 20 m x 0.1 mm x 0.1 µm).

-

Oven Temperature Program: An initial temperature of 70°C held for 3 minutes, then ramped to 100°C at 5°C/min and held for 1 minute, followed by a ramp to 246°C at 120°C/min and held for 3 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

MS Transfer Line Temperature: 280°C.

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the characteristic m/z of methyleugenol (e.g., m/z 178).

-

-

-

Data Analysis:

-

Identify the methyleugenol peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a standard.

-

Quantify the amount of methyleugenol by comparing its peak area to that of the internal standard using a calibration curve.

-

Quantification of Methyleugenol by High-Performance Liquid Chromatography (HPLC)

HPLC is another robust technique for the quantification of specific compounds in a mixture.

Methodology:

-

Sample Preparation:

-

Prepare a methanolic extract of the plant material using methods such as ultrasonic extraction.

-

Filter the extract through a 0.45 µm membrane filter and degas it before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or Diode Array Detector - DAD).

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is methanol:acetonitrile:water in a ratio of 35:20:45 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 221 nm.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: Establish a calibration curve with a series of standard solutions of known concentrations.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples.

-

Accuracy: Determine the recovery of methyleugenol by spiking a blank matrix with known amounts of the standard.

-

-

Data Analysis:

-

Identify the methyleugenol peak based on its retention time compared to a standard.

-

Quantify the concentration of methyleugenol in the sample using the calibration curve.

-

Signaling Pathways Associated with Methyleugenol

Methyleugenol has been shown to interact with several key intracellular signaling pathways, which are of significant interest in drug development for their roles in cellular processes like proliferation, survival, and stress response.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Methyleugenol has been reported to modulate this pathway.

Pathway Description:

-

Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This step is negatively regulated by the tumor suppressor PTEN.

-

Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

mTORC1 Activation: Akt can then activate the mammalian Target of Rapamycin Complex 1 (mTORC1) through the phosphorylation and inhibition of the TSC1/TSC2 complex.

-

Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.

Interaction with Methyleugenol: Research suggests that methyleugenol can inhibit the PI3K/Akt/mTOR pathway, which may contribute to its potential anticancer effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.

Pathway Description:

-

Basal State: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

-

Activation by Oxidative Stress: In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.

-

Nuclear Translocation: Nrf2 then translocates to the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of various antioxidant and cytoprotective enzymes.

Interaction with Methyleugenol: Methyleugenol has been shown to activate the Nrf2 signaling pathway, which may underlie some of its protective effects against oxidative damage. It can promote the nuclear retention of Nrf2 by activating the AMPK/GSK3β axis.

Conclusion

This technical guide provides a consolidated resource for researchers working with methyleugenol. The comprehensive tables of essential oil sources offer a starting point for the natural sourcing of this compound. The detailed experimental protocols for extraction and quantification provide practical guidance for laboratory work. Furthermore, the elucidation of its interactions with the PI3K/Akt/mTOR and Nrf2 signaling pathways highlights potential mechanisms for its observed biological activities and provides a basis for further investigation into its therapeutic potential. It is important for researchers to consider the variability of methyleugenol content in natural sources and to employ validated analytical methods for accurate quantification.

References

- 1. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical and biological evaluation of the essential oils of different Melaleuca species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Natural Occurrence and Distribution of Methyleugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropene that is a constituent of numerous plant species.[1] It plays a significant role in plant defense mechanisms and as an attractant for pollinators.[1][2] This volatile organic compound is found in the essential oils of a wide array of aromatic plants, including common culinary herbs and spices.[3][4] Due to its widespread natural occurrence and biological activities, which include antimicrobial and insecticidal properties, methyleugenol is a subject of interest for researchers in various fields, including natural product chemistry, pharmacology, and agriculture.[5][6] This technical guide provides an in-depth overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for methyleugenol.

Natural Occurrence and Distribution

Methyleugenol has been identified in over 450 plant species across 80 families.[1][7] Its concentration can vary significantly depending on the plant species, chemotype, geographical location, stage of development, and the specific plant organ.[3][6][8]

Distribution in Plant Tissues

The distribution of methyleugenol within a plant is often not uniform. It can be found in various parts, including the leaves, stems, roots, flowers, and fruits. For instance, in basil (Ocimum basilicum), the concentration of methyleugenol is influenced by the plant's height, with younger, shorter plants generally exhibiting higher concentrations in their essential oils.[8][9] In some species, such as Melaleuca bracteata, the leaves are a particularly rich source, containing essential oils with over 90% methyleugenol.[5]

Quantitative Data on Methyleugenol Content

The following tables summarize the quantitative data on methyleugenol content in various plants and their essential oils, compiled from multiple sources.

Table 1: Methyleugenol Content in Selected Plant Essential Oils

| Plant Species | Common Name | Plant Part | Methyleugenol Content (%) | Reference(s) |

| Melaleuca bracteata | Black Tea Tree | Leaves | 90-95 | [3] |

| Cinnamomum oliveri | Oliver's Sassafras | Leaves | 90-95 | [3] |

| Dacrydium franklinii | Huon Pine | Wood | up to 98 | [3] |

| Melaleuca leucadendron | Weeping Paperbark | - | up to 97 | [3] |

| Ocimum basilicum var. 'grand vert' | Basil | - | 55-65 | [3] |

| Pimenta racemosa | Bay Rum Tree | Leaves | up to 48.1 | [3] |

| Anasarum canadense | Canadian Wild Ginger | - | 36-45 | [3] |

| Artemisia dracunculus (Russian type) | Tarragon | - | 5-29 | [3] |

| Echinophora tenuifolia | - | - | 17.5-50 | [3] |

| Ocotea pretiosa | Brazilian Sassafras | - | up to 50 | [3] |

| Syzygium aromaticum | Clove | Bud | <2 | [3] |

| Myristica fragrans | Nutmeg | Seed | <2 | [3] |

| Rosmarinus officinalis | Rosemary | - | <2 | [3] |

| Thymus algeriensis | Algerian Thyme | Leaves | <0.01-6.9 | [3] |

Table 2: Methyleugenol Content in Common Culinary Herbs, Spices, and Fruits

| Plant Product | Methyleugenol Content | Reference(s) |

| Basil (dried) | Average of 2.6% in essential oil | [3] |

| Basil (fresh) | Average of 0.11% in essential oil | [3] |

| Pesto (made with young basil) | Can have high methyleugenol content | [3] |

| Grapefruit, Bananas, Forest Fruits | < 0.1 mg/kg | [3] |

| Kogyoku Apples (juice) | Identified as a volatile flavor compound | [3] |

Biosynthesis of Methyleugenol

Methyleugenol is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

Phenylpropanoid Pathway Leading to Methyleugenol

The following diagram illustrates the key steps and enzymes involved in the biosynthesis of methyleugenol.

Caption: Biosynthetic pathway of methyleugenol from phenylalanine.

The key enzymes in this pathway include:

-

PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid.[6]

-

C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.[1][10]

-

4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its corresponding CoA ester.[10]

-

C3H (p-Coumarate 3-hydroxylase): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.[1]

-

COMT (Caffeic acid O-methyltransferase): Methylates caffeoyl-CoA to feruloyl-CoA.[10]

-

CCR (Cinnamoyl-CoA reductase): Reduces feruloyl-CoA to coniferaldehyde.[1][10]

-

CAD (Cinnamyl alcohol dehydrogenase): Reduces coniferaldehyde to coniferyl alcohol.[1][10]

-

CFAT (Coniferyl alcohol acetyltransferase): Converts coniferyl alcohol to coniferyl acetate.[5]

-

EGS (Eugenol synthase): Catalyzes the formation of eugenol from coniferyl acetate.[5][11]

-

EOMT (Eugenol O-methyltransferase): Methylates eugenol to produce methyleugenol.[11]

Experimental Protocols

The extraction and quantification of methyleugenol from plant matrices are critical for research and quality control. The following sections outline the common methodologies employed.

Extraction of Essential Oils

Several methods can be used to extract essential oils containing methyleugenol from plant material. The choice of method depends on the nature of the plant material and the desired purity of the extract.

1. Hydrodistillation: This is a common method for extracting essential oils.[7][9] The plant material is immersed in water and boiled. The resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil, being immiscible with water, is then separated.

2. Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize.[12] The steam and essential oil vapor mixture is then condensed and collected, and the oil is separated from the water.

3. Solvent Extraction: This method is suitable for plant materials that are sensitive to heat.[13] The plant material is macerated with an organic solvent (e.g., hexane, ethanol) that dissolves the essential oils.[13][14] The solvent is then evaporated to yield the concentrated essential oil.

The following diagram illustrates a general workflow for essential oil extraction and analysis.

Caption: General workflow for extraction and analysis of methyleugenol.

Quantification of Methyleugenol

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like methyleugenol in essential oils.[3][12]

-

Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., hexane, dichloromethane) before injection into the GC-MS system.[15][16]

-

Gas Chromatography: The diluted sample is injected into a heated injection port, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a capillary column. The column separates the different components of the essential oil based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of each compound.

-

Quantification: By comparing the peak area of methyleugenol in the sample to the peak area of a known concentration of a methyleugenol standard, the amount of methyleugenol in the original sample can be accurately determined.[12]

Example GC-MS Parameters for Basil Essential Oil Analysis: [12]

-

Column: Rxi-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a flow rate of 1.44 mL/min

-

Oven Temperature Program: Initial temperature of 45°C for 10 min, then ramped to 180°C at 3°C/min, held for 5 min, then ramped to 280°C at 5°C/min, held for 5 min, and finally ramped to 330°C at 10°C/min for 2 min.

-

Ionization: Electron ionization (EI) at 70 eV.

2. High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the quantification of methyleugenol, particularly when dealing with complex matrices or when derivatization is required.[3][17]

-

Sample Preparation: The sample is dissolved in a suitable solvent and filtered before injection.

-

Chromatographic Separation: The sample is injected into the HPLC system and pumped through a column packed with a stationary phase. A liquid mobile phase is used to carry the sample through the column. The separation of components is based on their differential partitioning between the mobile and stationary phases.

-

Detection: A detector (e.g., UV-Vis, Diode Array Detector) is used to detect the components as they elute from the column.

-

Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of methyleugenol in the sample to that of a standard of known concentration.[17]

Example HPLC Parameters for Methyleugenol Analysis: [17]

-

Column: Wakosil–II C18 column

-

Mobile Phase: A ternary gradient of 30 mM ammonium (B1175870) acetate buffer (pH 4.7), methanol, and acetonitrile.

-

Flow Rate: 1.1 mL/min

-

Detection: UV detector.

Conclusion

Methyleugenol is a widely distributed natural compound with significant biological activities. Understanding its occurrence, biosynthesis, and the methods for its extraction and quantification is crucial for researchers in natural product chemistry, drug development, and related fields. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this important phenylpropene. The variability in methyleugenol content across different plant sources underscores the importance of rigorous analytical methods for accurate characterization and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Methyleugenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol, a phenylpropene with significant applications in the flavor, fragrance, and pharmaceutical industries, is a naturally occurring compound found in a wide variety of plant species. Its biosynthesis is a specialized branch of the well-characterized phenylpropanoid pathway. This technical guide provides an in-depth exploration of the methyleugenol biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies used in its elucidation. Quantitative data on enzyme kinetics and gene expression are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Methyleugenol is a prominent volatile organic compound found in the essential oils of numerous aromatic plants, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), and tea tree (Melaleuca alternifolia)[1][2]. It plays a crucial role in plant ecology, acting as an attractant for pollinators and a defense compound against herbivores and pathogens[3]. Beyond its natural functions, methyleugenol is of considerable interest for its potential pharmacological activities and its use as a flavoring and fragrance agent. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

This guide delineates the complete biosynthetic route from the primary metabolite, L-phenylalanine, to the final product, methyleugenol.

The Core Biosynthetic Pathway

The synthesis of methyleugenol is an extension of the general phenylpropanoid pathway, which originates from the shikimate pathway[3]. The core pathway can be divided into two main stages: the formation of the precursor, eugenol (B1671780), and its subsequent methylation to yield methyleugenol.

From L-Phenylalanine to Coniferyl Acetate (B1210297)

The initial steps of the pathway involve the conversion of L-phenylalanine to coniferyl alcohol, a common precursor for various phenylpropanoids, including lignin. This part of the pathway involves a series of enzymatic reactions catalyzed by:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): These enzymes are involved in the subsequent hydroxylation and methylation steps leading to feruloyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

-

Coniferyl Alcohol Acetyltransferase (CAAT): Acetylates coniferyl alcohol to form coniferyl acetate, the direct substrate for eugenol biosynthesis[4][5].

Eugenol Formation

The pivotal step in the formation of the eugenol backbone is catalyzed by Eugenol Synthase (EGS) . EGS is a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of NADPH-dependent reductases[6].

-

Reaction: EGS catalyzes the reduction of coniferyl acetate to eugenol[6]. Some EGS enzymes have been shown to also produce isoeugenol (B1672232) as a minor product[6].

Methyleugenol Synthesis

The final step in the biosynthesis of methyleugenol is the methylation of eugenol, a reaction catalyzed by Eugenol O-Methyltransferase (EOMT) .

-

Reaction: EOMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of eugenol, producing methyleugenol and S-adenosyl-L-homocysteine (SAH)[7][8][9].

Pathway Visualization

The following diagram illustrates the biosynthetic pathway of methyleugenol from L-phenylalanine.

Quantitative Data

Enzyme Kinetic Properties

The kinetic properties of EGS and EOMT have been characterized in several plant species. These parameters are crucial for understanding the efficiency and substrate preference of these enzymes.

| Enzyme | Plant Species | Substrate | K_m (µM) | V_max (nmol/sec/mg) | k_cat (s⁻¹) | Reference |

| EGS1 | Ocimum basilicum | Coniferyl acetate | 5100 | 19.9 | - | [6] |

| FaEGS1a | Fragaria x ananassa | Coniferyl acetate | 374.2 ([S]₀.₅) | - | 0.23 | [6] |

| FaEGS2 | Fragaria x ananassa | Coniferyl acetate | 370.5 ([S]₀.₅) | - | 0.15 | [6] |

| EOMT1 | Ocimum basilicum | Eugenol | 3 | 4600 (relative activity) | 3.1 x 10⁻³ | [10] |

| EOMT1 | Ocimum basilicum | Chavicol | 7 | 1300 (relative activity) | 8.7 x 10⁻⁴ | [10] |

| CVOMT1 | Ocimum basilicum | Chavicol | 6 | 1200 (relative activity) | 8.0 x 10⁻⁴ | [10] |

| AsIEMT | Asarum sieboldii | Isoeugenol | 900 | 1.32 | - | [11] |

Note: K_m values can vary significantly depending on the assay conditions and the source of the enzyme. Some studies report the substrate concentration at half-maximal velocity ([S]₀.₅) for allosteric enzymes.

Gene Expression and Metabolite Accumulation

Studies involving genetic manipulation through Virus-Induced Gene Silencing (VIGS) and transient overexpression have provided quantitative insights into the role of key biosynthetic genes.

| Gene(s) | Plant Species | Experimental Approach | Change in Gene Expression | Change in Methyleugenol Content | Reference |

| MbEGS1 | Melaleuca bracteata | Overexpression | +13.46-fold | +18.68% | [12][13] |

| MbEGS2 | Melaleuca bracteata | Overexpression | +12.47-fold | +16.48% | [12][13] |

| MbEGS1 | Melaleuca bracteata | VIGS | -79.48% | -28.04% | [12][13] |

| MbEGS2 | Melaleuca bracteata | VIGS | -90.35% | -19.45% | [12][13] |

| MbEOMT1 | Melaleuca bracteata | Overexpression | Significant increase | Significant elevation | [7][9] |

| MbEOMT1 | Melaleuca bracteata | VIGS | Significant decrease | Marked reduction | [7][9] |

Regulation of Methyleugenol Biosynthesis

The biosynthesis of methyleugenol is tightly regulated at multiple levels, including transcriptional control and hormonal signaling.

Transcriptional Regulation

Several transcription factors (TFs) have been identified that regulate the expression of genes in the phenylpropanoid pathway, which in turn affects the production of eugenol and methyleugenol.

-

MYB Transcription Factors: In strawberry (Fragaria x ananassa), the R2R3-MYB transcription factor FaEOBII has been shown to regulate the expression of FaEGS2, a key gene in eugenol biosynthesis. The expression of FaEOBII itself is regulated by another MYB transcription factor, FaMYB10 . Another R2R3-MYB, FaMYB63 , directly activates several genes in the pathway, including FaEGS1 and FaEGS2[7].

-

DOF Transcription Factors: The DOF-type transcription factor FaDOF2 in strawberry interacts with FaEOBII to fine-tune the expression of genes involved in eugenol production[8].

Hormonal Regulation

Plant hormones, particularly jasmonates, play a significant role in regulating the biosynthesis of secondary metabolites, including methyleugenol.

-

Methyl Jasmonate (MeJA): Treatment with MeJA has been shown to induce the expression of EOMT genes, leading to an increase in methyleugenol production. This suggests that methyleugenol biosynthesis is part of the plant's defense response, which is often mediated by jasmonates[9].

The following diagram illustrates the regulatory network of eugenol biosynthesis in strawberry, which provides a model for understanding the regulation of methyleugenol biosynthesis.

References

- 1. bioone.org [bioone.org]

- 2. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sweet Basil Has Distinct Synthases for Eugenol Biosynthesis in Glandular Trichomes and Roots with Different Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eugenol Production in Achenes and Receptacles of Strawberry Fruits Is Catalyzed by Synthases Exhibiting Distinct Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MbEOMT1 regulates methyleugenol biosynthesis in Melaleuca bracteata F. Muell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Methyleugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of plants and essential oils, including basil, nutmeg, and cloves.[1][2] Its characteristic sweet, spicy, clove-like aroma has led to its use as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics.[2][3][4] Beyond its sensory properties, methyleugenol has garnered significant scientific interest due to its biological activities, which include potential antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] However, its metabolic activation to potentially carcinogenic intermediates necessitates a thorough understanding of its chemical and physical properties for risk assessment and safe application in research and drug development.[7][8] This technical guide provides a comprehensive overview of the chemical and physical characteristics of methyleugenol, detailed experimental protocols for its analysis, and an exploration of its key metabolic and signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of methyleugenol are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties of Methyleugenol

| Property | Value | Reference(s) |

| Chemical Name | 1,2-dimethoxy-4-(2-propenyl)benzene | [9][10] |

| Synonyms | 4-Allylveratrole, Eugenol (B1671780) methyl ether | [5][10] |

| CAS Number | 93-15-2 | [5][9] |

| Molecular Formula | C₁₁H₁₄O₂ | [5][9] |

| Molecular Weight | 178.23 g/mol | [5][9] |

| Appearance | Colorless to pale yellow liquid | [3][5][9] |

| Odor | Mild-spicy, slightly herbal, clove-like | [3][5][9] |

| Taste | Bitter, burning taste | [5][9] |

Table 2: Physical and Chemical Data of Methyleugenol

| Property | Value | Reference(s) |

| Density | 1.036 g/mL at 25 °C | [5][7][11] |

| Boiling Point | 254-255 °C at 760 mmHg | [5][7][11] |

| Melting Point | -4 °C | [5][7][11] |

| Flash Point | >110 °C (>230 °F) | [5][12] |

| Vapor Pressure | 0.463-1.983 Pa at 25°C | [5][11] |

| Refractive Index | n20/D 1.534 | [5][7][11] |

| Solubility in Water | 0.5 g/L | [5][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and most organic solvents | [1][3][13] |

| LogP (Octanol/Water Partition Coefficient) | 2.74 - 3.03 | [5] |

| Stability | Stable under normal conditions; combustible | [5][11] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methyleugenol is characterized by signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the allyl group. The methoxy protons typically appear as singlets, while the aromatic and allyl protons exhibit more complex splitting patterns.[6][14]

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the aromatic carbons, the methoxy carbons, and the carbons of the allyl group.[15]

Infrared (IR) Spectroscopy

The IR spectrum of methyleugenol displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring and the allyl group, C=C stretching of the aromatic ring and the allyl double bond, and C-O stretching of the methoxy groups.[2][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyleugenol typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide structural information, with characteristic losses of methyl and methoxy groups.[18][19][20]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of Methyleugenol in Fish Fillet

This method is suitable for the simultaneous determination of eugenol, isoeugenol (B1672232), and methyleugenol.

-

Sample Preparation:

-

Homogenize fish fillet samples.

-

Extract with hexane.

-

Perform cleanup using phenyl solid-phase extraction (SPE) cartridges. This avoids evaporative steps that could lead to the loss of the volatile analytes.[21]

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) operated in electron ionization (EI) mode.

-

Column: Appropriate capillary column for the separation of phenylpropanoids.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

-

MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]

-

-

Validation:

-

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviations).[21]

-

High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Cinnamaldehyde (B126680) and Methyleugenol

This reversed-phase HPLC method is designed for the analysis of methyleugenol in plant extracts, such as from Cinnamomum zeylanicum.

-

Sample Preparation:

-

Use ultrasonic extraction with methanol (B129727) to extract the compounds from the dried and powdered plant material.[22][23]

-

-

HPLC Conditions:

-

Quantification:

-

Prepare standard solutions of cinnamaldehyde and methyleugenol of known concentrations to create calibration curves for quantification.[23]

-

Metabolic and Signaling Pathways

The biological effects of methyleugenol are intricately linked to its metabolism, which can lead to both detoxification and bioactivation.

Metabolic Bioactivation Pathway of Methyleugenol

Methyleugenol undergoes metabolic activation primarily in the liver, a process that is critical to its potential carcinogenicity. This pathway involves two key enzymatic steps:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9 in humans, catalyze the hydroxylation of the 1'-position of the allyl side chain to form 1'-hydroxymethyleugenol (B1222070).[7][9][25]

-

Sulfation: The resulting 1'-hydroxy metabolite is then conjugated with a sulfate (B86663) group by sulfotransferase (SULT) enzymes, such as SULT1A1, to form a reactive sulfuric acid ester.[1][8][11] This electrophilic intermediate can form DNA adducts, which are implicated in the initiation of carcinogenesis.[1][7][26]

Signaling Pathways Modulated by Methyleugenol

Recent research has begun to elucidate the interaction of methyleugenol with key cellular signaling pathways, suggesting mechanisms for its observed biological activities.

-

mTOR/PI3K/Akt Pathway: Methyleugenol has been shown to downregulate key proteins in the mTOR/PI3K/Akt signaling cascade in certain cancer cells.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.

-

AMPK/GSK3β/Nrf2 Pathway: Methyleugenol can activate the AMPK/GSK3β signaling axis, which in turn leads to the nuclear retention of Nrf2.[27] Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of antioxidant genes, thereby protecting cells from oxidative damage.

Conclusion

This technical guide provides a detailed summary of the chemical and physical properties of methyleugenol, along with practical experimental protocols and an overview of its metabolic and signaling pathways. A thorough understanding of these characteristics is essential for researchers, scientists, and drug development professionals working with this multifaceted compound. While its potential therapeutic benefits are of great interest, its metabolic activation pathway underscores the importance of careful dose-dependent studies and risk assessment in any application. Further research into the nuanced interactions of methyleugenol with cellular signaling pathways will continue to illuminate its biological significance and potential for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from Density Functional Theory Calculations of the Anharmonic Fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of methyleugenol in rodent plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

- 6. Methyl eugenol(93-15-2) 1H NMR [m.chemicalbook.com]

- 7. Methyleugenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of human and murine sulfotransferases able to activate hydroxylated metabolites of methyleugenol to mutagens in Salmonella typhimurium and detection of associated DNA adducts using UPLC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Methyl eugenol(93-15-2) IR Spectrum [m.chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Methyleugenol | C11H14O2 | CID 7127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Methyleugenol [webbook.nist.gov]

- 21. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Human cytochrome p450 enzymes of importance for the bioactivation of methyleugenol to the proximate carcinogen 1'-hydroxymethyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyleugenol Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol, a naturally occurring phenylpropene found in a variety of essential oils, has garnered significant scientific interest due to its diverse biological activities. These activities, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, have positioned methyleugenol and its structural analogs as promising scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of methyleugenol derivatives, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.

Synthesis of Methyleugenol Analogs and Derivatives

The chemical structure of methyleugenol, with its reactive allyl side chain and methoxy-substituted benzene (B151609) ring, offers multiple avenues for synthetic modification. The primary strategies for generating structural analogs and derivatives involve modifications at the phenolic hydroxyl group of the precursor eugenol (B1671780) (to form ethers and esters) and reactions involving the terminal double bond of the allyl group.

Synthesis of Methyleugenol from Eugenol

Methyleugenol is most commonly synthesized from its precursor, eugenol, via a Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyleugenol

-

Materials: Eugenol, dimethyl sulfate (B86663) (DMS) or methyl iodide, sodium hydroxide (B78521) (NaOH), diethyl ether or other suitable organic solvent, anhydrous sodium sulfate, distilled water.

-

Procedure:

-

Dissolve eugenol in a suitable organic solvent like diethyl ether in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask with stirring. This deprotonates the phenolic hydroxyl group of eugenol to form the sodium eugenolate salt.

-

Slowly add dimethyl sulfate or methyl iodide to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, perform a liquid-liquid extraction. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain crude methyleugenol.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure methyleugenol.[1][2][3]

-

Synthesis of Methyleugenol Ether Derivatives

Other ether derivatives can be synthesized by reacting eugenol with different alkyl halides in the presence of a base, following a similar Williamson ether synthesis protocol.

Synthesis of Methyleugenol Ester Derivatives

Ester derivatives are typically synthesized by reacting eugenol with various acyl chlorides or carboxylic anhydrides in the presence of a base catalyst.

Experimental Protocol: Synthesis of a Methyleugenol Ester Derivative (e.g., Eugenyl Acetate)

-

Materials: Eugenol, acetyl chloride or acetic anhydride (B1165640), pyridine (B92270) or another suitable base, diethyl ether or other suitable organic solvent, saturated sodium bicarbonate solution, anhydrous sodium sulfate, distilled water.

-

Procedure:

-

Dissolve eugenol in a suitable organic solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.

-

Add a base, such as pyridine, to catalyze the reaction and neutralize the acidic byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude eugenyl acetate.

-

Purify the product by column chromatography or distillation.[4][5]

-

Biological Activities and Quantitative Data

Methyleugenol and its derivatives exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for easy comparison.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyleugenol | Retinoblastoma RB355 | 50 | |

| Eugenol | MCF-7 (Breast) | 22.75 | |

| Eugenol | MDA-MB-231 (Breast) | 15.09 | |

| 6-allyl-3-(furan-2-yl-methyl)-8-methoxy-3,4-dihydro-2H-benzo[e] oxazine | Various | 21.7 µg/mL |

Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Methyleugenol | DPPH | 2.253 | |

| Eugenol | DPPH | 4.38 | |

| Acetyl Eugenol | DPPH | >100 | |

| Eugenol Derivative (Epoxide 16) | DPPH | 19.3 |

Anti-inflammatory Activity

| Compound | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Methyleugenol | Egg Albumin Denaturation | 36.44 |

Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyleugenol | Various Oral Bacteria | >400 | |

| Eugenol | Staphylococcus aureus | 1000 | |

| Eugenol Derivatives (general) | Various Bacteria | 500 | |

| Hydroxychavicol | Various Oral Bacteria | 25-50 |

Key Signaling Pathways and Mechanisms of Action

The biological effects of methyleugenol and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Methyleugenol has been shown to inhibit this pathway, contributing to its anticancer effects.

References

- 1. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine [frontiersin.org]

- 3. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. Eugenol Ester Derivatives: Synthesis, Insecticidal Activity and Computational Studies [mdpi.com]

A Historical Perspective on Methyleugenol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropene found in a wide variety of plants and essential oils, including basil, nutmeg, and cloves.[1] Historically, it has been utilized as a flavoring agent in foods and beverages, a fragrance in perfumes and cosmetics, and as an insect attractant, particularly for fruit flies.[1][2][3] The initial scientific interest in methyleugenol was largely due to its potent activity as an insect kairomone, first noted in 1915 by F. M. Howlett.[2] However, its structural resemblance to known carcinogens like safrole prompted extensive toxicological investigation, shifting the research focus towards its potential health risks.[4] This guide provides an in-depth technical overview of the historical research on methyleugenol, with a focus on its carcinogenicity, genotoxicity, and the experimental protocols used in its evaluation.

Carcinogenicity Studies

The most definitive evidence regarding the carcinogenicity of methyleugenol comes from 2-year gavage studies conducted by the U.S. National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[4] These studies demonstrated clear evidence of carcinogenic activity in both species, leading to its classification as "reasonably anticipated to be a human carcinogen" by the NTP and more recently as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[5][6]

Data Presentation: Summary of NTP 2-Year Carcinogenesis Bioassay

The following tables summarize the incidence of key neoplasms observed in the NTP studies.

Table 1: Incidence of Hepatocellular Neoplasms in F344/N Rats

| Sex | Dose (mg/kg) | Hepatocellular Adenoma | Hepatocellular Carcinoma | Hepatocellular Adenoma or Carcinoma (Combined) |

| Male | 0 | 3/50 | 2/50 | 5/50 |

| 37 | 15/50 | 12/50 | 25/50 | |

| 75 | 29/50 | 21/50 | 40/50 | |

| 150 | 34/49 | 31/49 | 45/49 | |

| Female | 0 | 1/50 | 0/50 | 1/50 |

| 37 | 11/50 | 6/50 | 17/50 | |

| 75 | 22/50 | 15/50 | 32/50 | |

| 150 | 28/50 | 24/50 | 41/50 | |

| Source: National Toxicology Program Technical Report Series No. 491[4] |

Table 2: Incidence of Hepatocellular Neoplasms in B6C3F1 Mice

| Sex | Dose (mg/kg) | Hepatocellular Adenoma | Hepatocellular Carcinoma | Hepatoblastoma |

| Male | 0 | 14/50 | 7/50 | 1/50 |

| 37 | 35/50 | 18/50 | 5/50 | |

| 75 | 41/50 | 30/50 | 11/50 | |

| 150 | 43/50 | 38/50 | 19/50 | |

| Female | 0 | 4/50 | 1/50 | 0/50 |

| 37 | 28/50 | 10/50 | 2/50 | |

| 75 | 39/50 | 21/50 | 8/50 | |

| 150 | 41/50 | 33/50 | 13/50 | |

| Source: National Toxicology Program Technical Report Series No. 491[4] |

Table 3: Incidence of Other Neoplasms in Male F344/N Rats

| Neoplasm | Dose (mg/kg) | Incidence |

| Glandular Stomach Neuroendocrine Tumor | 0 | 0/50 |

| 37 | 2/50 | |

| 75 | 10/50 | |

| 150 | 21/49 | |

| Kidney Renal Tubule Adenoma | 0 | 0/50 |

| 37 | 2/50 | |

| 75 | 7/50 | |

| 150 | 10/49 | |

| Mammary Gland Fibroadenoma | 0 | 3/50 |

| 37 | 8/50 | |

| 75 | 15/50 | |

| 150 | 18/49 | |

| Source: National Toxicology Program Technical Report Series No. 491[4] |

Experimental Protocols

NTP 2-Year Carcinogenesis Bioassay

This section outlines the general methodology employed in the pivotal NTP studies that established the carcinogenicity of methyleugenol.

-

Test Substance: Methyleugenol (approximately 99% pure) was administered in a vehicle of 0.5% methylcellulose.[4]

-

Animal Models: Male and female F344/N rats and B6C3F1 mice were used.[4]

-

Administration: The test substance was administered by gavage five days per week for 104 to 105 weeks.[4]

-

Dosage Groups:

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. They were provided with feed and water ad libitum.

-

Clinical Observations: All animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected and preserved. Histopathological examinations were performed on all tissues from the control and high-dose groups, and on all gross lesions and target organs from all dose groups.

Genotoxicity Assays

Methyleugenol has been subjected to a range of genotoxicity assays with mixed results. It is generally negative in bacterial mutation assays but shows evidence of DNA damage in mammalian cells, particularly after metabolic activation.[3][5]

-

Salmonella typhimurium Mutagenicity Assay (Ames Test):

-

Principle: This assay uses several strains of S. typhimurium with mutations in the genes required for histidine synthesis. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that can grow on a histidine-deficient medium.

-

Methodology: Methyleugenol was tested in various strains (e.g., TA98, TA100, TA1535, TA1537) both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[7] Plates were incubated for 48-72 hours, and the number of revertant colonies was counted.

-

Results for Methyleugenol: Generally negative results were obtained.[7]

-

-

Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes:

-

Principle: The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle. Genotoxic agents that damage DNA induce repair mechanisms that involve the incorporation of radiolabeled thymidine (B127349).

-

Methodology: Primary cultures of rat hepatocytes were exposed to various concentrations of methyleugenol in the presence of tritiated thymidine ([³H]-thymidine). After incubation, the cells were fixed, and autoradiography was performed. The incorporation of [³H]-thymidine into the nuclei of non-S-phase cells was quantified by counting the silver grains over the nucleus.

-

Results for Methyleugenol: Methyleugenol was shown to induce unscheduled DNA synthesis in rat hepatocytes, indicating that it causes DNA damage that is subject to repair.[3]

-

-

Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells:

-

Principle: The SCE assay detects the exchange of genetic material between two sister chromatids. An increase in the frequency of SCEs is an indicator of genotoxic potential.

-

Methodology: CHO cells were cultured for two cell cycles in the presence of bromodeoxyuridine (BrdU). The cells were then exposed to methyleugenol. Metaphase cells were harvested, and chromosomes were prepared and stained to differentiate the sister chromatids. The number of SCEs per cell was then scored.

-

Results for Methyleugenol: Methyleugenol was found to cause sister chromatid exchange in CHO cells.[3]

-

Visualization of Key Pathways

Metabolic Activation of Methyleugenol

The carcinogenicity of methyleugenol is not due to the parent compound itself but rather to its metabolic activation into a reactive intermediate that can bind to DNA.[3][5] The primary pathway involves hydroxylation and subsequent sulfation.

Caption: Metabolic activation of methyleugenol to a DNA-reactive intermediate.

Potential Downstream Signaling Pathways

Research suggests that methyleugenol's carcinogenic effects may involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and apoptosis.

Caption: Potential signaling pathways modulated by methyleugenol.

Conclusion

The historical research trajectory of methyleugenol has evolved from its characterization as a natural product and insect attractant to its thorough investigation as a multi-species, multi-site carcinogen. The pivotal studies conducted by the NTP have provided a robust dataset on its carcinogenic potential in rodents. Mechanistic studies have elucidated the critical role of metabolic activation in its genotoxicity, leading to the formation of DNA adducts. While the precise downstream signaling events are still an area of active research, modulation of pathways such as the PI3K/Akt/mTOR and an increase in β-catenin mutations have been implicated in its carcinogenic activity. This comprehensive understanding of methyleugenol's toxicological profile is essential for regulatory agencies and professionals in the fields of food safety, toxicology, and drug development.

References

- 1. Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

- 3. Methyleugenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NTP Toxicology and Carcinogenesis Studies of Methyleugenol (CAS NO. 93-15-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. IARC Monographs evaluation of the carcinogenicity of aspartame, methyleugenol, and isoeugenol – IARC [iarc.who.int]

- 7. Abstract for TR-491 [ntp.niehs.nih.gov]

Methyleugenol Metabolism: A Comparative Analysis of Rodent and Human Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol, a naturally occurring compound found in various essential oils and spices, has been classified as a rodent carcinogen, raising concerns about its potential risk to human health. Understanding the species-specific metabolic pathways of methyleugenol is crucial for accurate risk assessment and the development of safer products. This technical guide provides an in-depth comparison of methyleugenol metabolism in rodents and humans, focusing on the core pathways of bioactivation and detoxification. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and metabolic pathways are visualized to facilitate a comprehensive understanding of the metabolic fate of this compound.

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is an alkenylbenzene that has been shown to induce tumors at multiple sites in rats and mice in long-term bioassays.[1][2] The carcinogenicity of methyleugenol is attributed to its metabolic activation to electrophilic intermediates that can form DNA adducts, leading to mutations and tumor initiation.[1][3] The primary metabolic activation pathway involves the hydroxylation of the allyl side chain, followed by sulfation.[1] However, detoxification pathways also play a critical role in mitigating the toxic effects of methyleugenol. Significant qualitative and quantitative differences exist in the metabolism of methyleugenol between rodents and humans, which have important implications for extrapolating rodent carcinogenicity data to human risk assessment. This guide will dissect these differences, providing a detailed overview for researchers in toxicology and drug development.

Metabolic Pathways: Bioactivation and Detoxification

The metabolism of methyleugenol can be broadly categorized into two competing processes: bioactivation, which leads to the formation of reactive metabolites, and detoxification, which results in the formation of more readily excretable, less toxic compounds.

Bioactivation Pathway

The primary bioactivation pathway for methyleugenol involves a two-step enzymatic process:

-

1'-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the 1'-carbon of the allyl side chain, catalyzed by cytochrome P450 (CYP) enzymes, to form 1'-hydroxymethyleugenol (B1222070). This metabolite is considered the proximate carcinogen.

-

Sulfation: Subsequently, 1'-hydroxymethyleugenol undergoes sulfation by sulfotransferase (SULT) enzymes to form the highly reactive and unstable 1'-sulfoxymethyleugenol. This ultimate carcinogen can spontaneously lose a sulfate (B86663) group to form a reactive carbocation that can bind to DNA and other macromolecules, leading to genotoxicity.

Detoxification Pathways

Several metabolic pathways contribute to the detoxification of methyleugenol and its metabolites:

-

Epoxidation: Oxidation of the 2',3'-double bond of the allyl side chain forms methyleugenol-2',3'-oxide. This epoxide can be further hydrolyzed to a diol and excreted.

-

O-Demethylation: The removal of a methyl group from the methoxy (B1213986) moieties on the benzene (B151609) ring leads to the formation of eugenol (B1671780) or isoeugenol, which can then be conjugated and excreted.

-

Glucuronidation: 1'-hydroxymethyleugenol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a stable and readily excretable glucuronide conjugate. This is a major detoxification pathway.

-

Oxidation to an Aldehyde: 1'-hydroxymethyleugenol can be further oxidized to 1'-oxomethyleugenol.

The balance between these bioactivation and detoxification pathways is a key determinant of the overall carcinogenic potential of methyleugenol in a particular species and tissue.

Species-Specific Differences in Methyleugenol Metabolism

While the overall metabolic pathways of methyleugenol are similar in rodents and humans, there are significant quantitative differences in the activities of the enzymes involved and the resulting metabolite profiles.

Cytochrome P450 Enzymes

The specific CYP isoforms responsible for the 1'-hydroxylation of methyleugenol differ between rodents and humans.

-

In Humans: At physiologically relevant concentrations, CYP1A2 is the primary enzyme responsible for the bioactivation of methyleugenol to 1'-hydroxymethyleugenol. At higher concentrations, CYP2C9, CYP2C19, and CYP2D6 also contribute to this reaction.

-

In Rats: In control rat liver microsomes, CYP2E1 has been identified as a major enzyme catalyzing the 1'-hydroxylation of methyleugenol. However, repeated administration of methyleugenol can induce the expression of other CYP enzymes, including CYP1A2 and CYP2B , which then also contribute to its metabolism.

Sulfotransferases

The sulfation of 1'-hydroxymethyleugenol is another critical step where species differences are observed.

-

In Humans: Human SULT1A1 and SULT1C2 have been shown to efficiently activate hydroxylated metabolites of methyleugenol. The expression of SULT1A1 in human liver is subject to genetic polymorphisms, including copy number variations, which can significantly affect the levels of methyleugenol-DNA adducts.

-

In Mice: Murine Sult1a1 is capable of activating 1'-hydroxymethyleugenol. Studies using Sult1a1 knockout mice have demonstrated a drastic decrease in the formation of hepatic DNA adducts from methyleugenol, highlighting the critical role of this enzyme in its genotoxicity in mice.

Quantitative Metabolite Profiles

The quantitative differences in enzyme activities lead to distinct metabolite profiles in rodents and humans.

-

The formation of 1'-hydroxymethyleugenol glucuronide, a major detoxification product, is a prominent pathway in male rat liver but is a minor pathway in human liver.

-

Conversely, the formation of 1'-oxomethyleugenol is significantly higher in human liver compared to male rat liver.

-

Studies have shown that mice produce hydroxylated metabolites of methyleugenol at a faster rate than rats or humans.

These differences suggest that humans may have a different capacity for both activating and detoxifying methyleugenol compared to rodents.

Quantitative Data on Methyleugenol Metabolism

The following tables summarize key quantitative data from in vitro studies on methyleugenol metabolism in rodent and human liver preparations.

Table 1: Kinetic Parameters for the 1'-Hydroxylation of Methyleugenol in Rat and Human Liver Microsomes

| Species | Enzyme Component | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Rat (Fischer 344) | High Affinity | 74.9 ± 9.0 | 1.42 ± 0.17 | |

| Low Affinity | several mM | - | ||

| Human | CYP1A2 | ~20 | - | |

| CYP2C9 | ~100 | - | ||

| CYP2C19 | ~200 | - | ||

| CYP2D6 | >500 | - |

Note: Vmax for human CYPs were not explicitly stated in the same units in the reference.

Table 2: Comparative Formation of Methyleugenol Metabolites in Human, Mouse, and Rat Liver Microsomes

| Metabolite | Human | Mouse | Rat | Reference |

| 1'-Hydroxymethyleugenol | Significant formation | Higher formation rate than human and rat | Significant formation | |

| 1'-Hydroxymethyleugenol Glucuronide | Minor pathway | - | Major pathway in males | |

| 1'-Oxomethyleugenol | Significantly higher than rat | - | Lower than human |

Note: This table provides a qualitative summary of comparative data. Specific quantitative values vary across studies.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to investigate the in vitro metabolism of methyleugenol.

Incubation with Liver Microsomes

-

Objective: To determine the kinetics and profile of Phase I metabolites of methyleugenol.

-

Materials:

-

Liver microsomes from human donors or specific rodent strains (e.g., Fischer 344 rats, B6C3F1 mice).

-

Methyleugenol (substrate).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Procedure:

-

A reaction mixture containing liver microsomes, phosphate buffer, and methyleugenol (dissolved in a suitable solvent like DMSO) is prepared.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding the NADPH-generating system.

-

The incubation is carried out at 37°C for a specified time (e.g., 5-60 minutes).

-

The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

-

The mixture is centrifuged to pellet the protein.

-

The supernatant is collected for analysis.

-

-

Analysis: Metabolites in the supernatant are identified and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Incubation with Primary Hepatocytes

-

Objective: To study both Phase I and Phase II metabolism of methyleugenol in intact cells, providing a more physiologically relevant model.

-

Materials:

-

Freshly isolated primary hepatocytes from humans or rodents.

-

Cell culture medium (e.g., Williams' Medium E).

-

Methyleugenol.

-

-

Procedure:

-

Hepatocytes are seeded in culture plates and allowed to attach.

-

The culture medium is replaced with fresh medium containing methyleugenol at various concentrations.

-

Cells are incubated for different time points (e.g., 2 to 24 hours).

-

At the end of the incubation, both the culture medium and the cells are collected.

-

For analysis of extracellular metabolites, the medium is processed directly.

-

For intracellular metabolites and DNA adducts, the cells are lysed, and the DNA is extracted and purified.

-

-

Analysis: Metabolites in the medium and cell lysates are analyzed by HPLC or LC-MS/MS. DNA adducts are typically quantified using highly sensitive techniques like isotope-dilution LC-MS/MS.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of methyleugenol.

Caption: Comparative metabolic pathways of methyleugenol in rodents and humans.

Caption: General experimental workflows for studying methyleugenol metabolism in vitro.

Conclusion

The metabolism of methyleugenol is a complex process involving competing pathways of bioactivation and detoxification. While the fundamental metabolic routes are conserved between rodents and humans, significant quantitative differences exist. In humans, CYP1A2 is the primary enzyme for the initial bioactivation step, whereas in rats, CYP2E1 plays a more prominent role, with inducibility of other CYPs. Furthermore, the balance between glucuronidation and oxidation of the proximate carcinogen, 1'-hydroxymethyleugenol, differs substantially, with glucuronidation being a more dominant detoxification pathway in male rats than in humans. These species-specific differences in metabolism underscore the challenges in directly extrapolating rodent carcinogenicity data to human health risk assessment. A thorough understanding of these metabolic distinctions, supported by robust in vitro and in vivo data, is essential for accurately evaluating the potential risks associated with human exposure to methyleugenol. Future research should continue to focus on refining physiologically based pharmacokinetic (PBPK) models that incorporate these species-specific metabolic parameters to provide more accurate predictions of human risk.

References

Methyleugenol: A Technical Guide on its Genotoxicity and Carcinogenicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring alkenylbenzene found in numerous essential oils derived from herbs and spices, such as basil, nutmeg, and fennel. It is also used as a flavoring agent and fragrance in various consumer products[1][2][3]. Despite its widespread presence, extensive research has demonstrated that methyleugenol is a genotoxic hepatocarcinogen in rodents[1][4]. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified methyleugenol as "reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans (Group 2B)," respectively.

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic properties of methyleugenol. It details the metabolic activation pathways leading to DNA damage, summarizes key findings from genotoxicity and carcinogenicity studies in structured tables, describes the experimental protocols for pivotal assays, and illustrates the underlying molecular mechanisms and signaling pathways.

Metabolic Activation and Genotoxicity

The genotoxicity of methyleugenol is not inherent to the parent compound but arises from its metabolic activation into reactive electrophilic intermediates. This bioactivation is a multi-step process primarily occurring in the liver.

2.1 Bioactivation Pathway

The primary pathway for methyleugenol's activation involves two key enzymatic steps:

-

1'-Hydroxylation: Cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent CYP2C9 in humans, catalyze the hydroxylation of the allylic side chain to form the proximate carcinogen, 1'-hydroxymethyleugenol.

-

Sulfation: The 1'-hydroxy metabolite is then esterified by sulfotransferases (SULTs), particularly SULT1A1, to form the unstable 1'-sulfoxymethyleugenol.

-

Carbocation Formation: This sulfate (B86663) ester spontaneously loses the sulfate group to form a highly reactive carbocation.

-

DNA Adduct Formation: The electrophilic carbocation readily reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable covalent DNA adducts. The major adduct identified is N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine, with a minor adduct, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine, also being formed.